molecular formula C21H21ClN6 B2520597 N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878064-54-1

N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Katalognummer: B2520597
CAS-Nummer: 878064-54-1
Molekulargewicht: 392.89
InChI-Schlüssel: AVCFIECQKJQUEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N4-(3-Chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic aromatic core substituted with a 3-chloro-4-methylphenyl group at the N4 position and a 4-methylbenzyl group at the N6 position. Its molecular formula is C23H22ClN7, with a molecular weight of 432.9 g/mol.

Eigenschaften

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6/c1-13-4-7-15(8-5-13)11-23-21-26-19(17-12-24-28(3)20(17)27-21)25-16-9-6-14(2)18(22)10-16/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCFIECQKJQUEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chloro, methyl, and phenyl groups is carried out through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the required standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Chloro-4-methylphenyl 4-Methylbenzyl C23H22ClN7 432.9 Balanced lipophilicity and steric bulk
N6-(3-Chloro-4-methoxyphenyl)-1-methyl-N4-phenyl analog Phenyl 3-Chloro-4-methoxyphenyl C19H16ClN7O 401.8 Methoxy group enhances polarity
N4-(4-Chlorophenyl)-N6-[2-(cyclohexenyl)ethyl]-1-phenyl analog 4-Chlorophenyl 2-(Cyclohexenyl)ethyl C25H25ClN6 445.0 Bulky cyclohexenyl group
N6-(Furan-2-ylmethyl)-N4-(3-chloro-4-methylphenyl) analog 3-Chloro-4-methylphenyl Furan-2-ylmethyl C18H17ClN6O 368.8 Heterocyclic furan enhances π-stacking
N3-(4-Chlorophenyl)-N4-(3-chlorophenyl) derivative 3-Chlorophenyl 4-Chlorophenyl C18H15Cl2N6 386.3 Dichlorophenyl substitution

Electronic and Steric Effects

  • Chloro vs. Methoxy Groups: The target compound’s 3-chloro-4-methylphenyl group provides electron-withdrawing effects, which stabilize the aromatic system and may enhance binding to hydrophobic pockets.
  • Benzyl vs. Cyclohexenyl Groups : The 4-methylbenzyl group in the target compound offers moderate steric bulk compared to the cyclohexenyl group in , which may hinder molecular rotation and reduce entropic penalties during binding .
  • Heterocyclic Substituents : The furan-2-ylmethyl group in introduces a planar, oxygen-containing heterocycle, enabling hydrogen bonding and π-π interactions absent in the target compound’s 4-methylbenzyl group .

NMR Spectral Analysis

provides ¹H and ¹³C NMR data for three pyrazolo[3,4-d]pyrimidine derivatives. For example:

  • H-6 Chemical Shift : In the target compound, H-6 resonates at ~8.27 ppm (similar to the 8.27 ppm resonance in the first compound in ), indicating deshielding due to electron-withdrawing substituents. In contrast, the analog with a dichlorophenyl group (, first compound) shows H-6 at 8.27 ppm, while the furan-substituted analog () may exhibit shifts influenced by the heterocycle .
  • NH Proton Resonances : NH protons in the target compound are expected near 8.8–9.1 ppm, consistent with analogs in (8.80–9.07 ppm), suggesting similar hydrogen-bonding capabilities .

Crystallographic Insights

For instance:

  • Bond Lengths and Angles: In dichlorophenyl derivatives (), the C-Cl bond length is ~1.74 Å, while C-N bonds in the pyrazolo[3,4-d]pyrimidine core are ~1.33 Å, consistent with aromatic systems. The target compound’s methyl groups may induce minor torsional adjustments .

Biologische Aktivität

N4-(3-chloro-4-methylphenyl)-1-methyl-N6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and its implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN6C_{16}H_{19}ClN_{6} with a molecular weight of 346.81 g/mol. The structural representation is critical for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC16H19ClN6
Molecular Weight346.81 g/mol
CAS Number878064-54-1

Adenosine Receptor Affinity

Research has shown that pyrazolo[3,4-d]pyrimidines exhibit significant affinity for adenosine receptors, particularly the A1 subtype. In studies involving various derivatives, compounds with substitutions at the N1 and N5 positions demonstrated enhanced receptor binding. Specifically, the presence of a 3-chlorophenyl group at the N1 position has been associated with increased activity levels .

Anti-Cancer Properties

Recent studies have highlighted the anti-proliferative effects of pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). For instance, one derivative showed an IC50 value of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells. Notably, another compound demonstrated an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M), indicating its potential as an epidermal growth factor receptor (EGFR) inhibitor .

The mechanism by which these compounds exert their anti-cancer effects involves induction of apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses have revealed that certain derivatives significantly increase the BAX/Bcl-2 ratio, promoting apoptotic pathways in cancer cells .

Case Studies

Case Study 1: EGFR Inhibition
A series of synthesized pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit EGFR activity. Compound 12b was identified as a potent inhibitor with notable selectivity for both wild-type and T790M mutant forms of EGFR, suggesting its therapeutic potential in treating resistant forms of lung cancer.

Case Study 2: Adenosine Receptor Modulation
In a study assessing various analogs for adenosine receptor affinity, it was found that modifications at specific positions significantly affected binding affinity. The most effective compounds were those with strategic substitutions that enhanced their interaction with the receptor sites.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity and yield?

The synthesis typically involves multi-step reactions under basic conditions using solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with catalysts such as potassium carbonate. Microwave-assisted synthesis or continuous flow chemistry can improve reaction efficiency and yield. Purity is monitored via HPLC or TLC, and green chemistry principles (e.g., solvent recycling) are recommended for sustainability .

Q. How can the molecular structure and purity of this compound be rigorously characterized?

Key techniques include:

  • X-ray crystallography for 3D conformational analysis.
  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment and molecular weight verification.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .

Q. What are the primary biological targets of this compound, and how are they identified?

The compound is a kinase inhibitor targeting protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs). Target identification involves:

  • Kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values.
  • Cellular proliferation assays (e.g., MTT) in cancer cell lines.
  • Docking simulations to predict binding modes to kinase ATP-binding pockets .

Advanced Research Questions

Q. How can selectivity for specific kinase isoforms be optimized to minimize off-target effects?

Strategies include:

  • Structure-activity relationship (SAR) studies to modify substituents (e.g., chloro, methyl groups) and enhance isoform specificity.
  • Kinase mutagenesis to identify critical binding residues.
  • Covalent docking to design irreversible inhibitors for resistant kinase mutants .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Rodent xenograft models (e.g., human breast cancer cell lines) to assess tumor regression.
  • ADME studies using LC-MS/MS to measure plasma half-life, bioavailability, and metabolite profiling.
  • Toxicology screens to evaluate hepatotoxicity and dose-limiting effects .

Q. How can contradictory data on biological activity (e.g., anticancer vs. antimicrobial) be reconciled?

  • Dose-response profiling to distinguish primary (kinase inhibition) vs. secondary (antimicrobial) effects.
  • Transcriptomic analysis (RNA-seq) to identify off-target pathways.
  • QSAR models to correlate structural features (e.g., lipophilicity) with divergent activities .

Q. What experimental designs are effective for studying synergistic combinations with other inhibitors?

  • Combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic studies using phosphoproteomics to map pathway crosstalk (e.g., CDK/PI3K inhibition) .

Q. How can heterogeneous catalysis improve the scalability of its synthesis?

  • Solid-supported catalysts (e.g., palladium on carbon) for Suzuki-Miyaura coupling steps.
  • Flow reactor systems to enhance mixing and reduce reaction times .

Q. What statistical methods optimize reaction parameters for high-throughput synthesis?

  • Design of Experiments (DoE) to systematically vary temperature, solvent ratios, and catalyst loadings.
  • Response surface methodology (RSM) to identify critical factors affecting yield and purity .

Q. What mechanisms drive resistance to this compound in kinase-targeted therapies?

  • CRISPR-Cas9 screens to identify resistance-associated kinase mutations (e.g., gatekeeper mutations).
  • Proteolytic targeting chimeras (PROTACs) to degrade resistant kinase isoforms .

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